molecular formula C16H17ClN4OS B065346 Benzoic acid, 4-chloro-2-((3,5-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide CAS No. 195370-39-9

Benzoic acid, 4-chloro-2-((3,5-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide

Cat. No. B065346
CAS RN: 195370-39-9
M. Wt: 348.9 g/mol
InChI Key: HPQIMNHTNPLGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-chloro-2-((3,5-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is also known as S-4-Chloro-2-((3,5-dimethylphenyl)amino)benzamido)thioacetohydrazide or S-4-CDPA. It has a molecular weight of 389.94 g/mol and a chemical formula of C16H18ClN3O2S.

Mechanism of Action

S-4-CDPA exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It does this by activating the caspase cascade, which is a series of enzymes that play a key role in the process of apoptosis. S-4-CDPA also inhibits the expression of certain proteins that are involved in cell survival and proliferation.
Biochemical and Physiological Effects
S-4-CDPA has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, it has been shown to possess anti-inflammatory and antioxidant properties. It has also been investigated for its potential to modulate the immune system and to improve glucose metabolism.

Advantages and Limitations for Lab Experiments

S-4-CDPA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also soluble in a range of solvents, which makes it easy to work with in the lab. However, S-4-CDPA has some limitations. It is a highly reactive compound that can be difficult to handle, and it can also be toxic to cells at high concentrations.

Future Directions

There are several potential future directions for research on S-4-CDPA. One area of interest is the development of new analogs of S-4-CDPA that may have improved anticancer activity. Another area of interest is the investigation of the potential of S-4-CDPA as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of S-4-CDPA and to identify potential side effects and toxicity concerns.

Synthesis Methods

The synthesis of S-4-CDPA involves the reaction of 4-chloro-2-nitroaniline with 3,5-dimethylphenyl isothiocyanate in the presence of a base. This reaction results in the formation of 4-chloro-2-((3,5-dimethylphenyl)amino)benzothioamide. The subsequent reaction of this intermediate with hydrazine hydrate and thioacetic acid leads to the formation of S-4-CDPA.

Scientific Research Applications

S-4-CDPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess potent anticancer activity, particularly against breast cancer cells. S-4-CDPA has also been investigated for its potential to inhibit the growth of bacteria and fungi.

properties

CAS RN

195370-39-9

Product Name

Benzoic acid, 4-chloro-2-((3,5-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide

Molecular Formula

C16H17ClN4OS

Molecular Weight

348.9 g/mol

IUPAC Name

[[4-chloro-2-(3,5-dimethylanilino)benzoyl]amino]thiourea

InChI

InChI=1S/C16H17ClN4OS/c1-9-5-10(2)7-12(6-9)19-14-8-11(17)3-4-13(14)15(22)20-21-16(18)23/h3-8,19H,1-2H3,(H,20,22)(H3,18,21,23)

InChI Key

HPQIMNHTNPLGLE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N)C

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N)C

Other CAS RN

195370-39-9

synonyms

Benzoic acid, 4-chloro-2-((3,5-dimethylphenyl)amino)-, 2-(aminothioxom ethyl)hydrazide

Origin of Product

United States

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